N-Benzyl-N-Methyl vs. N,N-Dimethyl Sulfonamide: Lipophilicity & Steric Profile
The target compound bears an N-benzyl-N-methyl sulfonamide group, which distinguishes it from the closest commercially available analog, 5-bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide (CAS 1352499-52-5). The replacement of one methyl group with a benzyl moiety increases the calculated LogP from an estimated ~1.10 (N,N-dimethyl analog) to 2.07 (target compound), representing an increase of approximately 0.97 log units . This translates to roughly a 9-fold increase in lipophilicity, which has direct implications for membrane permeability, non-specific protein binding, and CNS penetration potential in biological assays . Additionally, the benzyl group introduces π-π stacking capability and increases the number of rotatable bonds from 3 (dimethyl analog) to 5 (target compound), altering conformational flexibility and entropic binding contributions .
| Evidence Dimension | Calculated lipophilicity (LogP) and rotatable bond count |
|---|---|
| Target Compound Data | LogP = 2.0744; Rotatable Bonds = 5; TPSA = 65.54 Ų; MW = 425.34 g/mol |
| Comparator Or Baseline | 5-Bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide (CAS 1352499-52-5): Estimated LogP ≈ 1.10; Rotatable Bonds = 3; MW = 361.26 g/mol (calculated from C₁₁H₁₇BrN₄O₂S) |
| Quantified Difference | ΔLogP ≈ +0.97 (target compound more lipophilic by ~9-fold); ΔRotatable Bonds = +2; ΔMW = +64.08 g/mol |
| Conditions | Calculated values based on ChemScene and Leyan vendor datasheets for the target compound; comparator LogP estimated from structural class trends for pyridine-3-sulfonamides. |
Why This Matters
The ~9-fold higher lipophilicity of the target compound compared to the N,N-dimethyl analog directly affects its partitioning behavior in biological membranes and may render it more suitable for assays requiring cellular penetration or CNS target engagement, while the benzyl group provides additional opportunities for π-stacking interactions not available with the simpler N,N-dimethyl variant.
